5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution Reactions:
Schiff Base Formation: The 3-nitrobenzylideneamino group is introduced via a condensation reaction between the triazole derivative and 3-nitrobenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the nitro and thiol groups makes it a versatile scaffold for drug design.
Medicine
In medicinal chemistry, this compound has shown promise in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiol group can form disulfide bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorophenyl group.
5-(3-Chlorophenyl)-4-((benzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitro group.
Uniqueness
The presence of both the 3-chlorophenyl and 3-nitrobenzylideneamino groups in 5-(3-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol provides a unique combination of electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
CAS No. |
478255-09-3 |
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Molecular Formula |
C15H10ClN5O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-5-2-4-11(8-12)14-18-19-15(24)20(14)17-9-10-3-1-6-13(7-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
QYYXZHZUQIXFAP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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